N-[2-hydroxy-3-(1-piperidinyl)propyl]-2-nitro-N-phenylbenzenesulfonamide
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Overview
Description
N-[2-hydroxy-3-(1-piperidinyl)propyl]-2-nitro-N-phenylbenzenesulfonamide, commonly known as HPPBS, is a sulfonamide-based compound that has gained significant interest in the scientific community due to its potential therapeutic applications. HPPBS is a small molecule that has a unique chemical structure, making it an attractive target for drug discovery and development.
Mechanism of Action
The exact mechanism of action of HPPBS is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in key cellular processes, such as DNA synthesis, cell division, and protein synthesis. HPPBS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
HPPBS has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. HPPBS has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, HPPBS has been shown to induce the expression of heat shock proteins, which are involved in cellular stress response.
Advantages and Limitations for Lab Experiments
HPPBS has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying cellular processes. HPPBS is also stable under physiological conditions, making it suitable for use in in vitro and in vivo experiments. However, HPPBS has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on HPPBS. One area of interest is the development of HPPBS derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of HPPBS as a therapeutic agent for the treatment of cancer and viral infections. Additionally, the mechanism of action of HPPBS needs to be further elucidated to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of HPPBS involves the reaction of 2-nitro-N-phenylbenzenesulfonamide with 3-piperidinol in the presence of a base catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of HPPBS. The synthesis of HPPBS has been optimized, and several variations of the reaction have been reported in the literature.
Scientific Research Applications
HPPBS has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity in several cancer cell lines, including breast, lung, and colon cancer. HPPBS has also been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Additionally, HPPBS has been investigated for its potential use as a photosensitizer in photodynamic therapy.
Properties
IUPAC Name |
N-(2-hydroxy-3-piperidin-1-ylpropyl)-2-nitro-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c24-18(15-21-13-7-2-8-14-21)16-22(17-9-3-1-4-10-17)29(27,28)20-12-6-5-11-19(20)23(25)26/h1,3-6,9-12,18,24H,2,7-8,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVLCSCMMQANCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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